Coumarin, 3-amino-4-piperidino-
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Overview
Description
Coumarin, 3-amino-4-piperidino- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of an amino group at the 3-position and a piperidino group at the 4-position of the coumarin scaffold enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-amino-4-piperidino- typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For the specific synthesis of 3-amino-4-piperidino derivatives, the following steps are generally involved:
Formation of the Coumarin Core: The initial step involves the formation of the coumarin core through Pechmann condensation.
Piperidination: The piperidino group is introduced at the 4-position through a substitution reaction, often using piperidine as the nucleophile.
Industrial Production Methods
Industrial production of Coumarin, 3-amino-4-piperidino- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-amino-4-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Coumarin, 3-amino-4-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Coumarin, 3-amino-4-piperidino- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Similar in structure but lacks the piperidino group.
4-Aminocoumarin: Similar in structure but lacks the amino group at the 3-position.
Coumarin: The parent compound without any amino or piperidino substitutions.
Uniqueness
Coumarin, 3-amino-4-piperidino- is unique due to the presence of both the amino and piperidino groups, which enhance its chemical reactivity and biological activity
Properties
CAS No. |
38464-24-3 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-amino-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H16N2O2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9,15H2 |
InChI Key |
MIOIKICKVVULMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N |
Origin of Product |
United States |
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